molecular formula C19H24ClN3O3 B5651114 (3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

Cat. No. B5651114
M. Wt: 377.9 g/mol
InChI Key: QGZAZBBQCHNGBM-DLBZAZTESA-N
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Description

The compound belongs to a class of organic chemicals characterized by their complex molecular structure, involving elements such as chloro, methoxy, and dimethylamino groups attached to a pyrrolidin-3-amine backbone. The presence of these functional groups suggests a potential for diverse chemical reactivity and interactions, making it a subject of interest for synthetic and medicinal chemistry research.

Synthesis Analysis

The synthesis of complex amines often involves multi-step chemical processes, including the formation of intermediate compounds, use of protecting groups, and stereoselective reactions to achieve the desired configuration. For compounds similar to the one described, methods such as asymmetric Michael addition and stereoselective alkylation are crucial steps in their synthesis, ensuring the correct stereochemistry and functional group attachment (Fleck et al., 2003).

properties

IUPAC Name

3-(3-chloro-1,2-oxazol-5-yl)-1-[(3S,4R)-3-(dimethylamino)-4-(4-methoxyphenyl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-22(2)17-12-23(19(24)9-8-15-10-18(20)21-26-15)11-16(17)13-4-6-14(25-3)7-5-13/h4-7,10,16-17H,8-9,11-12H2,1-3H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZAZBBQCHNGBM-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2=CC=C(C=C2)OC)C(=O)CCC3=CC(=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C(=O)CCC3=CC(=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-4-(4-methoxyphenyl)-N,N-dimethylpyrrolidin-3-amine

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